Compound Description: VUF11211 is a high-affinity CXCR3 antagonist characterized by a rigid, elongated structure containing two basic groups. It belongs to the piperazinyl-piperidine chemotype. Research suggests that VUF11211 binds to the CXCR3 receptor in an allosteric manner, interacting with both the minor and major pockets of the transmembrane domains. []
Compound Description: NBI-74330 is another high-affinity antagonist of the CXCR3 receptor. Unlike VUF11211, NBI-74330 lacks basic groups and falls under the 8-azaquinazolinone chemotype. It exhibits a distinct binding mode, primarily occupying the minor pocket within the transmembrane domains of CXCR3. [] Additionally, NBI-74330 has shown potential for being metabolized into a radiolabeled form, which could be used as a tool for further characterizing the CXCR3 receptor and its interactions with different ligands. []
Relevance: Similar to VUF11211, NBI-74330, while targeting the same receptor as the main compound, differs significantly in its structure and chemotype. Therefore, it's not directly structurally related. Nevertheless, the knowledge gained from exploring the structure-activity relationships of diverse CXCR3 antagonists such as NBI-74330 can be valuable in guiding the development of new CXCR3 modulators, potentially including those derived from the 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide scaffold. [, ]
Compound Description: AMG 487 is a CXCR3 antagonist recognized for its time-dependent inhibition of the CYP3A4 enzyme. This inhibition stems from the formation of a reactive quinone metabolite during the sequential metabolism of AMG 487. This metabolite can covalently modify Cys239 within the CYP3A4 enzyme, leading to its inactivation. []
Relevance: AMG 487, although an antagonist of CXCR3 like the main compound, does not share direct structural similarities. It's noteworthy because it highlights a potential metabolic liability associated with compounds containing specific structural motifs. Understanding the metabolic pathways of CXCR3 antagonists, like the CYP3A4 inhibition observed with AMG 487, is crucial for mitigating potential risks and designing safer and more effective CXCR3 modulators. This knowledge can be applied to the development of analogs of 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide. []
Compound Description: RAMX3 represents the first tritium-labeled allosteric modulator designed for the CXCR3 receptor. This radioligand exhibits high affinity for CXCR3, with a Kd value of 1.08 nM, and displays potent negative cooperativity with the chemokine CXCL11. []
Compound Description: PTQ01 belongs to the thioxoquinazolinone class of compounds and has demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. []
Relevance: PTQ01 shares structural similarities with 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide, both containing an acetamide group connected to an aromatic ring. Additionally, both compounds feature a phenyl ring attached to a heterocyclic ring system. These shared structural features suggest that 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide might also possess anti-inflammatory properties, warranting further investigation. []
Compound Description: NTQ02, another thioxoquinazolinone derivative, has shown notable anti-inflammatory activity in a carrageenan-induced rat paw edema model. []
Relevance: NTQ02 exhibits structural parallels with 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide. Both compounds possess an acetamide group linked to an aromatic ring and feature a naphthalene or substituted phenyl group attached to a heterocyclic system. This structural resemblance, along with the anti-inflammatory activity of NTQ02, suggests that 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide might also have potential as an anti-inflammatory agent. []
Compound Description: NTQ01, a thioxoquinazolinone derivative, has demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. []
Relevance: NTQ01 shares structural similarities with 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide, including an acetamide group connected to an aromatic ring. Both compounds also contain a naphthalene or substituted phenyl group attached to a heterocyclic ring system. These shared features, coupled with the anti-inflammatory activity of NTQ01, suggest potential anti-inflammatory properties for 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide. []
Compound Description: ETQ01, a thioxoquinazolinone derivative, has shown significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. []
Relevance: Structurally, ETQ01 resembles 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide. Both have an acetamide group linked to an aromatic ring, and they both feature a substituted phenyl group attached to a heterocyclic system. This structural similarity, coupled with the anti-inflammatory activity of ETQ01, suggests that 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide might also possess anti-inflammatory properties. []
Compound Description: ETQ04 is a thioxoquinazolinone derivative that has exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. []
Relevance: ETQ04 exhibits structural similarities with 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide, including an acetamide group connected to an aromatic ring and a substituted phenyl group attached to a heterocyclic system. These common structural elements, combined with the anti-inflammatory activity of ETQ04, suggest that 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide might also have potential as an anti-inflammatory agent. []
Compound Description: PTQ02, belonging to the thioxoquinazolinone class, has demonstrated notable anti-inflammatory and analgesic activities in carrageenan-induced rat paw edema and Eddy's hot plate models, respectively. []
Relevance: PTQ02 displays structural parallels with 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide. Both compounds feature an acetamide group linked to an aromatic ring, and they both have a phenyl ring attached to a heterocyclic system. This structural resemblance, coupled with the anti-inflammatory and analgesic activities of PTQ02, suggests potential for similar properties in 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide. []
Compound Description: ETQ02 is a thioxoquinazolinone derivative that has shown significant anti-inflammatory and analgesic activities in carrageenan-induced rat paw edema and Eddy's hot plate models, respectively. []
Relevance: ETQ02 shares structural similarities with 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide. Both possess an acetamide group linked to an aromatic ring, and they both contain a substituted phenyl group attached to a heterocyclic ring system. These common features, along with the anti-inflammatory and analgesic activities of ETQ02, suggest that 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide might exhibit similar biological activities. []
Compound Description: PTQ03, a thioxoquinazolinone derivative, exhibited moderate anti-inflammatory activity in a carrageenan-induced rat paw edema model. []
Relevance: PTQ03 exhibits structural parallels with 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide. Both compounds contain an acetamide or a structurally similar group linked to an aromatic ring, and they both feature a substituted phenyl group attached to a heterocyclic system. Although PTQ03 showed only moderate anti-inflammatory activity, its structural resemblance to 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide suggests that the latter might also possess anti-inflammatory properties worth investigating. []
Compound Description: PTQ04, a thioxoquinazolinone derivative, exhibited moderate anti-inflammatory and analgesic activities in carrageenan-induced rat paw edema and Eddy's hot plate models, respectively. []
Relevance: Although structurally different from 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide, PTQ04 shares a common pharmacophore with it, particularly the thioxoquinazolinone moiety. This structural similarity, in conjunction with PTQ04's observed biological activities, suggests that 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide might also possess potential anti-inflammatory and analgesic properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.